The Anabasine Biosynthesis Pathway in Nicotiana glauca: A Technical Guide
The Anabasine Biosynthesis Pathway in Nicotiana glauca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anabasine, a pyridine alkaloid structurally similar to nicotine, is the predominant alkaloid in the tree tobacco, Nicotiana glauca. Its biosynthesis is a subject of significant interest due to its pharmacological properties and its role in plant defense mechanisms. This technical guide provides an in-depth overview of the anabasine biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the pathway and associated experimental workflows to serve as a comprehensive resource for researchers in phytochemistry, drug development, and plant biology.
The Anabasine Biosynthesis Pathway
The biosynthesis of anabasine in Nicotiana glauca involves the convergence of two distinct metabolic routes: the lysine and the nicotinic acid pathways. The piperidine ring of anabasine is derived from L-lysine, while the pyridine ring originates from nicotinic acid.
Formation of the Piperidine Ring from Lysine
The initial and rate-limiting step in the formation of the piperidine ring is the decarboxylation of L-lysine to produce cadaverine.[1][2] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[2] Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ¹-piperideine .[1]
Formation of the Pyridine Ring from Nicotinic Acid
The pyridine ring of anabasine is derived from nicotinic acid, which is synthesized from L-aspartic acid.[3] This pathway is shared with the biosynthesis of other pyridine alkaloids, including nicotine.
Condensation and Final Steps
The final step in anabasine biosynthesis is the condensation of the Δ¹-piperideine ring with a derivative of nicotinic acid. Evidence suggests that a berberine bridge enzyme-like (BBL) protein is involved in this crucial condensation reaction.[4] BBLs are a family of FAD-dependent oxidoreductases known to catalyze various oxidative cyclization reactions in alkaloid biosynthesis.[5][6][7]
Quantitative Data
The following tables summarize quantitative data related to the anabasine biosynthesis pathway in Nicotiana species, providing a basis for experimental design and comparative analysis.
Table 1: Anabasine and Cadaverine Content in Nicotiana Species
| Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |
| Nicotiana glauca | Leaves | Anabasine | 1.0 | [8] |
| Nicotiana glauca | Leaves | Anabasine | ~98% of total alkaloids | [9] |
| Transgenic N. tabacum expressing bacterial LDC | - | Cadaverine | 0.3-1% of dry mass | [10] |
Table 2: Kinetic Parameters of Ornithine Decarboxylase (ODC) from Nicotiana glutinosa with Lysine as a Substrate
| Enzyme | Substrate | K_m_ (µM) | Optimal pH | Reference |
| N. glutinosa ODC | L-ornithine | 562 | 8.0 | [11][12] |
| N. glutinosa ODC | L-lysine | 1592 | 6.8 | [11][12] |
Table 3: Effect of Gene Overexpression on Anabasine Production
| Gene Overexpressed | Host Plant | Fold Increase in Anabasine | Reference |
| Lupinus angustifolius L/ODC | N. tabacum hairy roots | 13.5 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of anabasine biosynthesis.
Alkaloid Extraction from Nicotiana glauca
Objective: To extract total alkaloids from N. glauca plant material for subsequent analysis.
Materials:
-
Fresh or dried N. glauca leaves
-
Methanol
-
Chloroform
-
Ammonium hydroxide (10%)
-
Hydrochloric acid (1 M)
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Protocol:
-
Homogenize 10 g of fresh or 1 g of dried N. glauca leaves in 100 mL of methanol.
-
Filter the homogenate and collect the filtrate.
-
Evaporate the methanol from the filtrate using a rotary evaporator.
-
Resuspend the residue in 50 mL of 1 M HCl.
-
Wash the acidic solution with 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Make the aqueous layer basic (pH 9-10) by adding 10% ammonium hydroxide.
-
Extract the alkaloids from the basic aqueous solution with three portions of 50 mL of chloroform.
-
Pool the chloroform extracts and evaporate to dryness under vacuum to obtain the crude alkaloid extract.
Quantification of Anabasine by HPLC-MS/MS
Objective: To accurately quantify the concentration of anabasine in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Reagents:
-
Anabasine standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ammonium hydroxide
-
Formic acid
Protocol:
-
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: 6.5 mM ammonium acetate in water, pH adjusted to 10.5 with ammonium hydroxide.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute anabasine.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion of anabasine to a specific daughter ion (e.g., m/z 163 → 134).
-
-
Quantification: Prepare a calibration curve using known concentrations of the anabasine standard. Quantify the anabasine in the sample by comparing its peak area to the calibration curve.
Lysine Decarboxylase (LDC) Activity Assay
Objective: To measure the enzymatic activity of LDC in plant tissue extracts.
Principle: The assay measures the rate of cadaverine production from lysine. Cadaverine can be quantified by derivatization followed by HPLC or by using a colorimetric method.
Materials:
-
N. glauca root or leaf tissue
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 5 mM DTT, 1 mM PMSF)
-
L-lysine
-
Pyridoxal-5'-phosphate (PLP)
-
Trichloroacetic acid (TCA)
-
Dansyl chloride
-
Acetone
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector
Protocol:
-
Enzyme Extraction:
-
Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
The supernatant is the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM PLP, and 10 mM L-lysine.
-
Start the reaction by adding 100 µL of the crude enzyme extract to 900 µL of the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of 20% TCA.
-
-
Cadaverine Quantification (Dansylation Method):
-
To 100 µL of the reaction mixture, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone).
-
Incubate at 60°C for 1 hour in the dark.
-
Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes.
-
Extract the dansylated polyamines with 1 mL of toluene.
-
Analyze the toluene phase by HPLC with fluorescence detection.
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of genes involved in anabasine biosynthesis.
Protocol:
-
RNA Extraction:
-
Extract total RNA from N. glauca tissues using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]
-
-
qRT-PCR:
-
Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes.
-
Normalize the expression data to a stably expressed reference gene (e.g., Actin, EF1α, or PP2A).[9]
-
Visualizations
Anabasine Biosynthesis Pathway
Caption: The anabasine biosynthesis pathway in Nicotiana glauca.
Experimental Workflow for Anabasine Quantification
Caption: Experimental workflow for the quantification of anabasine.
Conclusion
The biosynthesis of anabasine in Nicotiana glauca is a fascinating example of specialized plant metabolism. This guide has provided a comprehensive overview of the pathway, from its primary metabolic precursors to the final alkaloid product. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into this pathway, with potential applications in drug discovery, crop improvement, and synthetic biology. Further elucidation of the regulatory mechanisms and the precise catalytic functions of all involved enzymes will undoubtedly open new avenues for the biotechnological production of anabasine and related compounds.
References
- 1. Distribution of Cadaverine and Lysine Decarboxylase Activity in Nicotiana glauca Plants [ouci.dntb.gov.ua]
- 2. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Vacuole-Localized Berberine Bridge Enzyme-Like Proteins Are Required for a Late Step of Nicotine Biosynthesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BBE-like enzymes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Validation of Reference Genes for Gene Expression Studies in Virus-Infected Nicotiana benthamiana Using Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of a bacterial lysine decarboxylase gene and transport of the protein into chloroplasts of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of essential active-site residues in ornithine decarboxylase of Nicotiana glutinosa decarboxylating both L-ornithine and L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 16. mdpi.com [mdpi.com]
